molecular formula C17H16N2O4S B2497105 5-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034443-29-1

5-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide

Cat. No. B2497105
CAS RN: 2034443-29-1
M. Wt: 344.39
InChI Key: WEDDQEJDNLNEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives, including our compound of interest, have captured the attention of researchers due to their potential as biologically active molecules. In the context of drug discovery, this compound exhibits several promising properties:

    Anticancer Activity: Thiophene-based compounds have demonstrated anticancer effects . Investigating the specific mechanisms by which our compound interacts with cancer cells could lead to novel therapies.

    Anti-Inflammatory Properties: The thiophene ring system contributes to anti-inflammatory activity . Understanding its interactions with inflammatory pathways may inspire new anti-inflammatory drugs.

    Antimicrobial Potential: Thiophene derivatives possess antimicrobial properties . Our compound could be explored as an antimicrobial agent against bacterial or fungal infections.

Corrosion Inhibition

Thiophene derivatives find use as corrosion inhibitors in industrial chemistry and material science . Our compound’s structure could be optimized for protecting metals against corrosion.

Synthetic Methods

Understanding the synthetic routes to thiophene derivatives is essential for efficient production:

Future Prospects

Consider the compound’s stability, solubility, and toxicity profiles. Collaborate with computational chemists to predict its behavior under different conditions.

Mechanism of Action

properties

IUPAC Name

5-cyclopropyl-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-13(15-4-3-14(22-15)11-5-6-24-9-11)8-18-17(21)12-7-16(23-19-12)10-1-2-10/h3-7,9-10,13,20H,1-2,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDDQEJDNLNEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide

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